molecular formula C24H21N3O4S B301885 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate

4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate

Cat. No. B301885
M. Wt: 447.5 g/mol
InChI Key: AWYCDGOCNHAJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate, also known as DPTC, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate involves the inhibition of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cancer cell growth. 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate binds to the DNA-binding domain of NF-κB, preventing its activation and subsequent transcription of target genes.
Biochemical and Physiological Effects
4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and iNOS. Physiologically, it reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anti-inflammatory agents. However, its solubility in water is limited, which may affect its bioavailability and uptake in vivo.

Future Directions

Future research on 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate could focus on its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could investigate the pharmacokinetics and toxicity of 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate in vivo, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate is a synthetic compound that has shown potential applications in medical research, particularly in the field of cancer treatment and inflammation. Its mechanism of action involves the inhibition of the NF-κB pathway, and it has been shown to have both biochemical and physiological effects. While it has advantages in terms of its potency, its limited solubility in water may affect its bioavailability and uptake in vivo. Future research could focus on its potential applications in other diseases and its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis method of 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate involves the reaction of 2-methoxyphenyl 2-thiophenecarboxylate with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The resulting compound is purified using column chromatography, yielding 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate as a white solid.

Scientific Research Applications

4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C24H21N3O4S/c1-16-22(23(28)27(26(16)2)18-8-5-4-6-9-18)25-15-17-11-12-19(20(14-17)30-3)31-24(29)21-10-7-13-32-21/h4-15H,1-3H3

InChI Key

AWYCDGOCNHAJFB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC

Origin of Product

United States

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